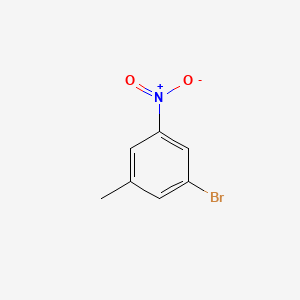

3-Bromo-5-nitrotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-3-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFDNXJPZUOTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200482 | |

| Record name | 3-Bromo-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52488-28-5 | |

| Record name | 1-Bromo-3-methyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52488-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052488285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Identification Within Scholarly Contexts

3-Bromo-5-nitrotoluene is a substituted aromatic compound with the chemical formula C7H6BrNO2. guidechem.com In academic and commercial chemical literature, it is systematically named 1-bromo-3-methyl-5-nitrobenzene according to IUPAC nomenclature. nih.gov The compound is also known by various synonyms, including Benzene (B151609), 1-bromo-3-methyl-5-nitro-. nih.govsielc.com

For unambiguous identification in research databases and publications, this compound is assigned the CAS Registry Number 52488-28-5. guidechem.comnih.govsielc.comchemicalbook.com Further computational identifiers are provided in the table below to facilitate its recognition across different chemical informatics platforms.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-bromo-3-methyl-5-nitrobenzene nih.gov |

| CAS Number | 52488-28-5 guidechem.comnih.govsielc.comchemicalbook.com |

| Molecular Formula | C7H6BrNO2 guidechem.comchemicalbook.com |

| Molecular Weight | 216.03 g/mol chemicalbook.comchemicalbook.com |

| InChI | InChI=1S/C7H6BrNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 guidechem.comnih.gov |

| InChIKey | MWFDNXJPZUOTJB-UHFFFAOYSA-N guidechem.comnih.govchemicalbook.com |

| Canonical SMILES | CC1=CC(=CC(=C1)Br)N+[O-] guidechem.comnih.gov |

| EINECS | 257-955-3 guidechem.comnih.govsielc.com |

| PubChem CID | 104213 guidechem.comnih.gov |

Significance As a Research Compound

Classical Synthetic Routes and Their Academic Refinements

Traditional methods for synthesizing this compound rely on well-established electrophilic aromatic substitution reactions. The key is to control the regioselectivity of the bromination and nitration steps by leveraging the directing effects of the substituents on the benzene ring.

Bromination of Nitrotoluene Precursors

One common approach is the direct bromination of m-nitrotoluene. In this reaction, the methyl group (-CH₃) is an activating, ortho-, para-director, while the nitro group (-NO₂) is a deactivating, meta-director. When both are present on the ring, the activating group generally has a stronger directing effect. chemicalforums.com Therefore, the methyl group in m-nitrotoluene directs the incoming bromine electrophile to the positions ortho and para to it. The position para to the methyl group is already occupied by the nitro group. The two ortho positions are C2 and C6. The position meta to the nitro group is C5 (also ortho to the methyl group). This leads to the formation of this compound.

The reaction is typically carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). It is known that brominating a methylated aromatic compound that possesses an electron-withdrawing group, such as a nitro group, can be challenging. google.com

Nitration of Bromotoluene Precursors

An alternative classical route is the nitration of m-bromotoluene. In this case, both the methyl group and the bromine atom are ortho-, para-directors. However, the methyl group is an activating group, while bromine is a deactivating group. The activating methyl group will therefore predominantly direct the substitution. The nitration of m-bromotoluene is expected to yield a mixture of isomers. The incoming nitro group will be directed to the positions ortho and para to the methyl group. This would result in 2-nitro-3-bromotoluene, 4-nitro-3-bromotoluene, and 6-nitro-3-bromotoluene (which is the same as 2-nitro-5-bromotoluene). To obtain the desired this compound (which is 5-nitro-3-bromotoluene), the directing effects need to be carefully controlled, often leading to mixtures that require separation. uri.edulibretexts.org

The nitration is typically performed using a mixture of concentrated nitric acid and concentrated sulfuric acid. uri.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

| Precursor | Reaction | Reagents | Key Product |

| m-Nitrotoluene | Bromination | Br₂ / FeBr₃ | This compound |

| m-Bromotoluene | Nitration | HNO₃ / H₂SO₄ | Mixture including this compound |

Multi-Step Synthesis Strategies and Yield Optimization

To overcome the challenges of regioselectivity and the formation of isomeric mixtures in single-step reactions, multi-step synthesis strategies are often employed. libretexts.org The order in which the substituents are introduced is crucial for directing the subsequent substitutions to the desired positions. libretexts.orglibretexts.org For instance, starting with a compound that has strongly directing groups can ensure a higher yield of the target isomer. libretexts.org

A documented synthesis route starts from (3-bromo-5-methylphenyl)boronic acid, which is reacted with nitric acid in 1,2-dichloro-ethane at 70°C for 16 hours under an inert atmosphere to produce this compound with a reported yield of 99%. lookchem.com Another route involves the deamination of 2-bromo-4-methyl-6-nitroaniline, which produces this compound with a yield of 66%. lookchem.com

In complex syntheses, protecting groups are often used to block certain positions on the aromatic ring, thereby forcing substitution to occur at a specific site. Acetylation to form an acetamido group is a common strategy. The acetamido group is a strong ortho-, para-director. After directing the subsequent reaction, the acetyl group can be removed through hydrolysis (deprotection) to revert to the amine, which can then be removed or converted.

For example, a multi-step synthesis could start from p-toluidine (B81030) (4-methylaniline). The amino group can be acetylated to form N-(p-tolyl)acetamide. This protects the amino group and controls its directing influence. Subsequent reactions, such as nitration and bromination, can be carried out, followed by the removal of the acetyl and amino groups (via diazotization and reduction) to yield the desired substituted toluene (B28343). While a specific pathway for this compound using this method is not detailed in the provided sources, this general strategy is fundamental in synthesizing polysubstituted benzenes. libretexts.orgdoubtnut.com

Emerging Methodologies and Catalytic Innovations in this compound Synthesis

Recent research has focused on developing more environmentally friendly and efficient synthetic methods, particularly through the use of solid catalysts. These approaches aim to reduce the use of corrosive liquid acids and simplify product purification.

Solid Acid Catalysis in Nitration Reactions

Solid acid catalysts, such as zeolites and sulfated zirconia, are being explored as alternatives to the conventional mixed-acid (H₂SO₄/HNO₃) process for nitration. sciencemadness.orgresearchgate.net These catalysts offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often higher regioselectivity. researchgate.netresearchgate.net

In the context of nitrating toluene derivatives, various solid acids have been studied. Zeolites like H-mordenite, HZSM-5, and HY have shown high activity in the nitration of toluene. researchgate.net The acidity of the catalyst can influence the product distribution; stronger acidity often leads to a lower ortho/para isomer ratio. researchgate.net For instance, studies on the nitration of fluorotoluene using solid acid catalysts like H-beta and various metal oxides on a silica (B1680970) support have demonstrated high conversion and regioselectivity under relatively mild conditions. researchgate.netrsc.org This methodology is highly relevant and could be applied to the nitration of m-bromotoluene to selectively synthesize this compound. The use of a solid acid catalyst could potentially favor the formation of the desired para-isomer relative to the methyl group, thus increasing the yield of this compound. researchgate.netrsc.org

| Catalyst Type | Example | Advantages in Nitration | Potential Application |

| Zeolites | H-mordenite, H-beta | Reusable, high activity, tunable selectivity, reduced waste researchgate.netrsc.org | Selective nitration of m-bromotoluene |

| Metal Oxides on Support | MoO₃/SiO₂ | High conversion and selectivity researchgate.netrsc.org | Regioselective nitration of brominated precursors |

| Cation Exchange Resins | Amberlite IR-120 | Acts as a solid proton source | Alternative to liquid sulfuric acid in nitration researchgate.net |

Flow Chemistry Applications for Bromination

The application of continuous flow chemistry to bromination reactions has garnered significant interest due to its potential to enhance safety, improve reaction control, and increase efficiency compared to traditional batch processes. mdpi.comresearchgate.netnih.gov While specific research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, general principles and studies on similar aromatic brominations provide a strong basis for its feasibility and potential advantages.

Flow chemistry involves the continuous pumping of reagents through a reactor, which can be a microreactor or a packed-bed system. For the bromination of aromatic compounds, this approach offers several key benefits. The small reaction volumes within the flow reactor minimize the hazards associated with handling highly reactive and toxic reagents like bromine. mdpi.comresearchgate.net Furthermore, the high surface-area-to-volume ratio in these reactors allows for precise temperature control, which is critical in managing the exothermic nature of bromination and minimizing the formation of byproducts. researchgate.net

A general approach for electrophilic bromination in a flow system involves the in-situ generation of the brominating agent. For instance, a stream of an oxidant can be mixed with a bromide source immediately before entering the main reactor where it reacts with the aromatic substrate. mdpi.comresearchgate.net This strategy avoids the need to handle and store large quantities of molecular bromine. Researchers have successfully demonstrated this for the polybromination of various aromatic substrates with yields ranging from 78% to 99%. mdpi.comresearchgate.net

While a dedicated flow synthesis for this compound from 3-nitrotoluene (B166867) has not been detailed, the existing literature on flow bromination of other aromatic compounds suggests a potential pathway. A solution of 3-nitrotoluene in a suitable solvent could be continuously mixed with a stream of a brominating agent (e.g., bromine or an in-situ generated species) in a flow reactor. The reaction parameters, such as temperature, residence time, and stoichiometry, could be precisely controlled to optimize the yield and regioselectivity towards the desired this compound isomer.

Comparative Analysis of Synthetic Methods for this compound

Yield and Regioselectivity Considerations

The primary challenge in the synthesis of this compound is achieving high regioselectivity. The starting material, 3-nitrotoluene, has two activating (ortho-, para-directing) methyl group and a deactivating (meta-directing) nitro group. The bromination will be directed by these substituents.

Flow chemistry offers the potential to improve both yield and regioselectivity. The precise control over reaction parameters in a continuous flow reactor can help to minimize the formation of unwanted isomers. For example, by maintaining a consistent temperature profile and ensuring rapid mixing of reagents, the reaction can be guided towards the desired product. Studies on other substituted aromatic compounds have shown that flow conditions can lead to higher selectivity compared to batch reactions. mdpi.comnih.gov

Below is a table summarizing the potential advantages of flow chemistry over batch processing for the synthesis of this compound, based on general principles of organic synthesis.

| Feature | Batch Processing | Flow Chemistry |

| Yield | Can be variable and may require extensive optimization to maximize. | Potentially higher and more consistent due to better process control. |

| Regioselectivity | Prone to the formation of isomeric byproducts, requiring careful control of conditions. | Enhanced selectivity is possible due to precise control of temperature and mixing. |

| Reaction Time | Typically longer reaction times are required for completion. | Significantly shorter reaction times due to enhanced heat and mass transfer. |

| Safety | Handling of large quantities of hazardous reagents poses significant risks. | Improved safety profile due to small reactor volumes and in-situ reagent generation. |

Scalability and Industrial Applicability

The scalability of a synthetic process is a critical factor for its industrial viability.

Batch processing is the traditional method for large-scale chemical production. However, scaling up batch reactions can be challenging. The heat transfer efficiency decreases as the reactor size increases, which can lead to difficulties in controlling the temperature of exothermic reactions like bromination. This can result in a higher risk of runaway reactions and the formation of impurities. The need for large reactors and associated infrastructure can also lead to significant capital investment.

Flow chemistry presents a more straightforward path for scaling up production. Instead of increasing the size of the reactor, the production capacity can be increased by running the flow system for longer periods or by "scaling out," which involves setting up multiple flow reactors in parallel. researchgate.net This approach maintains the optimal reaction conditions that were established on a smaller scale, ensuring consistent product quality. The smaller footprint of flow reactors and the potential for automation can also lead to lower capital and operational costs in an industrial setting. The improved safety aspects of flow chemistry are particularly attractive for industrial applications where the handling of hazardous materials is a major concern.

While specific industrial-scale production data for this compound via flow chemistry is not publicly available, the general advantages of this technology make it a compelling alternative to traditional batch manufacturing for the synthesis of this and other fine chemicals.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Nitrotoluene

Electrophilic Substitution Reactions of 3-Bromo-5-nitrotoluene

Electrophilic aromatic substitution is a fundamental reaction class for benzene (B151609) and its derivatives. The introduction of an electrophile to the this compound ring is significantly governed by the directing effects of the existing substituents.

The substituents on the benzene ring of this compound exert distinct electronic effects that control the position of incoming electrophiles. The methyl group (-CH₃) is an activating group and an ortho, para-director due to its positive inductive (+I) and hyperconjugation effects, which increase electron density at the positions ortho and para to it. Conversely, the nitro group (-NO₂) is a powerful deactivating group and a meta-director. Its strong electron-withdrawing nature, through both a negative inductive (-I) and a negative mesomeric (-M) effect, significantly reduces the electron density of the ring, particularly at the ortho and para positions. The bromine atom (-Br) is a deactivating group due to its negative inductive (-I) effect, but it is an ortho, para-director because of its positive mesomeric (+M) effect, where its lone pairs of electrons can be donated to the ring. vaia.comquizgecko.com

In this compound, the directing effects of the substituents are as follows:

The methyl group at C1 directs incoming electrophiles to positions C2, C4, and C6.

The bromine atom at C3 directs to positions C2, C4, and C6.

The nitro group at C5 directs to positions C2, C4, and C6.

All three substituents direct incoming electrophiles to the same available positions (C2, C4, and C6). The powerful deactivating nature of the nitro group, however, makes electrophilic substitution reactions on this compound challenging. For instance, further nitration to introduce a second nitro group requires forcing conditions. vaia.com The synthesis of this compound itself can be achieved by the nitration of m-bromotoluene using a mixture of nitric acid and sulfuric acid. vaia.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| Methyl (-CH₃) | C1 | Activating (+I, Hyperconjugation) | Ortho, Para |

| Bromine (-Br) | C3 | Deactivating (-I), o,p-directing (+M) | Ortho, Para |

| Nitro (-NO₂) | C5 | Deactivating (-I, -M) | Meta |

Nucleophilic Substitution Reactions Involving the Bromine Moiety

While the electron-rich benzene ring is generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr).

The bromine atom in this compound can be displaced by strong nucleophiles. The strong electron-withdrawing nitro group, positioned meta to the bromine, does not activate the bromine for a typical SNAr reaction, which is most effective when the withdrawing group is ortho or para to the leaving group. However, under certain conditions, such as the Ullmann reaction, the bromine can be substituted. This reaction typically involves coupling with another aryl halide in the presence of copper, and can be used to synthesize biphenyl (B1667301) derivatives. smolecule.com It is important to note that the conditions required for such reactions can be harsh.

Reduction Chemistry of the Nitro Group in this compound

The nitro group is readily reduced to an amino group, providing a key synthetic route to various substituted anilines.

The reduction of the nitro group in this compound yields 3-bromo-5-aminotoluene (also known as 5-bromo-3-methylaniline). This transformation is a crucial step in the synthesis of more complex molecules. gla.ac.uk The resulting amino group is a strong activating group and an ortho, para-director, which can be utilized for further functionalization of the aromatic ring. For example, the amino group can be diazotized and subsequently replaced by a variety of other functional groups.

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. Various catalysts can be employed, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. google.com Another approach involves the use of reducing agents like tin chloride (SnCl₂) in hydrochloric acid or zinc dust in the presence of a base. gla.ac.ukgoogle.com The choice of reducing agent and reaction conditions can be tailored to achieve the desired product selectively. For instance, alkaline reduction of this compound using zinc dust and sodium hydroxide (B78521) in ethanol (B145695) has been used to prepare 3,3'-dibromo-5,5'-dimethylazobenzene. gla.ac.uk

Table 2: Reduction of this compound

| Reagent(s) | Product | Reaction Type |

| H₂/Pd/C or PtO₂ or Raney Ni | 3-Bromo-5-aminotoluene | Catalytic Hydrogenation |

| SnCl₂/HCl | 3-Bromo-5-aminotoluene | Chemical Reduction |

| Zn/NaOH, Ethanol | 3,3'-Dibromo-5,5'-dimethylazobenzene | Alkaline Reduction |

Oxidation Reactions and Functional Group Transformations of this compound

The functional groups on the this compound ring can be chemically altered to produce different derivatives. A key transformation is the oxidation of the methyl group.

The methyl group of this compound can be selectively oxidized to a carboxylic acid group, yielding 3-bromo-5-nitrobenzoic acid. chemdad.comstenutz.eu This transformation requires a strong oxidizing agent capable of converting a benzylic C-H bond into a C-O bond without affecting the other substituents or the aromatic ring itself.

The most common and effective reagent for this purpose is potassium permanganate (B83412) (KMnO₄), typically used under heated, aqueous conditions which can be neutral, acidic, or alkaline. quora.comquora.commasterorganicchemistry.com The reaction is robust and proceeds as long as there is at least one hydrogen atom on the benzylic carbon, which is the carbon attached to the aromatic ring. masterorganicchemistry.comyoutube.com During the reaction, the entire alkyl side chain is cleaved, and the benzylic carbon is oxidized to form the carboxylate salt (e.g., potassium 3-bromo-5-nitrobenzoate), which is then protonated with acid in a separate workup step to give the final carboxylic acid product.

The presence of the electron-withdrawing nitro group deactivates the benzene ring toward electrophilic attack by the oxidant. doubtnut.com This deactivation can be advantageous, as it helps to prevent the oxidative degradation of the aromatic ring, potentially leading to higher yields of the desired benzoic acid derivative compared to the oxidation of less deactivated toluenes. doubtnut.com

Other strong oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) in sulfuric acid, can also be used to achieve this transformation. quora.com

Table 2: Reagents for Selective Oxidation of the Methyl Group

| Reagent | Typical Conditions | Product | Research Findings |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous solution, often with base (e.g., KOH) or acid (e.g., H₂SO₄), followed by heating (reflux). quora.com | 3-Bromo-5-nitrobenzoic acid | A powerful and common oxidant for converting alkylbenzenes to benzoic acids. The reaction works if a benzylic hydrogen is present. masterorganicchemistry.comyoutube.com |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic medium (e.g., H₂SO₄), heat. quora.com | 3-Bromo-5-nitrobenzoic acid | A strong oxidizing agent, serves as an alternative to KMnO₄ for benzylic oxidation. |

Applications of 3 Bromo 5 Nitrotoluene in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

3-Bromo-5-nitrotoluene's utility in organic chemistry stems from its status as a versatile synthetic intermediate. tandfonline.com The molecule possesses three key functional sites: the nitro group, the bromine atom, and the methyl group, each offering a different pathway for chemical modification. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This nitro group can be readily reduced to form an amino group (aniline derivative), a fundamental transformation that opens up a vast array of further reactions, such as diazotization and subsequent coupling or substitution reactions. wikipedia.org

The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of carbon-carbon or carbon-heteroatom bonds. It can also be converted into an organometallic reagent, such as a Grignard reagent, further expanding its synthetic potential. nih.gov The methyl group can also be functionalized, typically through oxidation or free-radical halogenation, to introduce other functionalities. This multi-faceted reactivity allows chemists to use this compound as a foundational scaffold, selectively modifying it to build intricate molecular architectures for diverse applications. tandfonline.com

Building Block for Pharmaceutical Compounds

The synthesis of pharmaceutically active molecules is a significant area where this compound serves as a crucial starting material or intermediate. tandfonline.com Its structure is incorporated into larger molecules designed to interact with biological targets. The compound's functional groups allow for its integration into a variety of molecular frameworks, ultimately forming new compounds that may possess medicinal properties. tandfonline.com

Synthesis of Novel Drug Candidates

Organic chemists utilize this compound in the multi-step synthesis of novel drug candidates. The process often involves the sequential modification of the bromo and nitro groups to construct the desired pharmacophore. For instance, the reduction of the nitro group to an amine is a common initial step, yielding 3-bromo-5-methylaniline. This aniline (B41778) derivative can then undergo a host of reactions, such as acylation or sulfonylation, to build amide or sulfonamide linkages, which are prevalent in many drug classes. The bromine atom can be used as a handle for introducing further complexity through coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Aromatic nitro compounds are a broad class of molecules that exhibit a wide range of biological activities and are used as drugs, making their intermediates like this compound valuable in medicinal chemistry research. mdpi.com

Precursor for Anticancer Medicine Intermediates

Nitroaromatic compounds are an important class of molecules in the development of anticancer agents. mdpi.com The nitro group is a key feature in several drugs used for cancer treatment. mdpi.com While direct synthesis examples are proprietary, the structural motif of this compound makes it a plausible precursor for intermediates in this field. For example, the synthesis of novel 1-benzyl-5-bromoindolin-2-one derivatives has been shown to yield compounds with significant anticancer activity against cell lines like MCF-7 (breast cancer). researchgate.net These syntheses highlight the importance of the bromo-substituted aromatic core in generating biologically active molecules. The derivatization of such scaffolds is a key strategy in the development of new therapeutic agents, including those targeting enzymes like VEGFR-2, which is crucial in cancer progression. researchgate.net

Intermediate in Dye and Pigment Manufacturing

This compound is also employed as an intermediate in the synthesis of dyes and pigments. tandfonline.com The production of many azo dyes, a major class of colorants, begins with nitroaromatic compounds. The synthesis typically involves the reduction of the nitro group to an amine, followed by diazotization and coupling with another aromatic component to create the extended conjugated system responsible for the substance's color. The specific substituents on the aromatic rings, such as the bromine and methyl groups on the this compound scaffold, can be used to tune the final color and properties (like lightfastness and solubility) of the dye.

Synthesis of Agrochemicals

In the agrochemical industry, this compound and related nitroaromatic compounds serve as building blocks for creating active ingredients in pesticides, including herbicides and insecticides. tandfonline.comnih.gov The synthesis pathways are analogous to those in pharmaceuticals and dyes, where the nitro and bromo functionalities are systematically transformed to produce the final, biologically active molecule. For example, related compounds like 3-Bromonitrobenzene are used in the synthesis of the herbicide Bromoxynil, demonstrating the utility of the bromo-nitro-aromatic scaffold in creating molecules for crop protection. wikipedia.org The precise arrangement of substituents is critical for the molecule's efficacy and selectivity in targeting specific weeds or pests.

Derivatization for Material Science Applications

The functional groups of this compound lend themselves to derivatization for applications in material science. The presence of both bromo and nitro groups on an aromatic ring is a feature found in precursors for specialized materials. For instance, research has shown that nitro and bromo derivatives of aromatic compounds can be used to synthesize liquid crystals. tandfonline.com Although meta-substitution, as seen in this compound, may not always lead to liquid crystalline behavior by itself, its derivatives can be incorporated into more complex structures that do exhibit these properties. tandfonline.com

Furthermore, nitroaromatic compounds are precursors in the synthesis of various polymers. nih.gov The nitro group can be converted to a reactive amine, which can then be used in polymerization reactions to form materials like polyamides or polyimides. The bromine atom offers a site for grafting or for creating cross-linked polymer networks through coupling chemistry. The strong electron-withdrawing nature of the nitro group also makes the compound a potential building block for non-linear optical (NLO) materials or conductive polymers, where charge-transfer characteristics are essential. mdpi.comyoutube.com While specific, large-scale applications of this compound in this field are not widely documented, its chemical nature makes it a candidate for research into novel functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-methyl-5-nitrobenzene | researchgate.net |

| CAS Number | 52488-28-5 | tandfonline.comresearchgate.net |

| Molecular Formula | C₇H₆BrNO₂ | tandfonline.comresearchgate.net |

| Molecular Weight | 216.03 g/mol | researchgate.net |

| Appearance | Yellow crystalline solid | tandfonline.com |

| Solubility in Water | Very sparingly soluble (0.2 g/L at 25°C) | tandfonline.com |

Table 2: Summary of Applications

| Application Area | Role of this compound | Key Transformations |

| Pharmaceuticals | Building block for novel drug candidates and anticancer intermediates. | Reduction of nitro group, cross-coupling reactions. tandfonline.commdpi.com |

| Dyes & Pigments | Intermediate for azo dyes and other colorants. | Reduction of nitro group, diazotization, azo coupling. tandfonline.com |

| Agrochemicals | Precursor for herbicides and insecticides. | Derivatization of nitro and bromo groups. tandfonline.comnih.gov |

| Material Science | Potential precursor for liquid crystals, polymers, and functional materials. | Conversion to amines for polymerization, use in NLO materials. tandfonline.comnih.govyoutube.com |

Analytical Chemistry Research Pertaining to 3 Bromo 5 Nitrotoluene

Chromatographic Methods for Analysis and Purificationsielc.com

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), serves as a fundamental technique for both the analysis and purification of 3-Bromo-5-nitrotoluene. These methods are designed to separate the target compound from impurities with high resolution and efficiency.

High-Performance Liquid Chromatography (HPLC) Methodologysielc.com

A robust reverse-phase HPLC (RP-HPLC) method has been established for the analysis of this compound. sielc.com This method employs simple yet effective conditions to achieve separation. The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications that require compatibility with mass spectrometry (MS), phosphoric acid is substituted with formic acid. sielc.com

The versatility of this methodology is further enhanced by its adaptability to Ultra-High-Performance Liquid Chromatography (UPLC) systems, which can provide faster analysis times by using columns with smaller (e.g., 3 µm) particle sizes. sielc.com The choice of stationary phase is also critical, with columns like Newcrom R1, a special reverse-phase column with low silanol (B1196071) activity, and traditional C18 columns being utilized. sielc.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Columns | Newcrom R1, Newcrom C18 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid |

| UPLC Application | Compatible with smaller 3 µm particle columns for faster analysis |

Isolation of Impurities in Preparative Separationssielc.com

The analytical HPLC method developed for this compound is scalable, making it suitable for preparative chromatography. sielc.com This scalability allows the method to be adapted for the isolation and purification of the compound from reaction mixtures on a larger scale. By adjusting column size and flow rates, the same principles of separation used in analytical HPLC can be applied to isolate pure this compound and to separate and identify potential impurities formed during its synthesis. sielc.com

Spectroscopic Characterization Techniquesnih.gov

Spectroscopic techniques are indispensable for the structural confirmation of this compound. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide unique information that, when combined, allows for a complete and unambiguous characterization of the molecule.

Mass Spectrometry (GC-MS)nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique used in the characterization of this compound. nih.gov In GC-MS, the compound is first separated from other volatile components by gas chromatography and then ionized and fragmented. The resulting mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio, provides information about the molecular weight and the structure of the molecule. The isotopic pattern created by the presence of a bromine atom (isotopes 79Br and 81Br in roughly equal abundance) is a particularly distinctive feature in the mass spectrum of this compound. Spectral data for this compound is available in scientific databases. nih.gov

Infrared (IR) Spectroscopynih.gov

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of its chemical bonds. Key expected absorptions include those for the nitro group (NO2), the carbon-bromine (C-Br) bond, and the substitution pattern on the aromatic ring. A vapor phase IR spectrum for this compound is documented, providing a reference for its structural identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. For this compound, ¹H NMR spectroscopy would provide information on the number, environment, and connectivity of the hydrogen atoms on the aromatic ring and the methyl group. Similarly, ¹³C NMR spectroscopy would reveal the chemical environment of each carbon atom in the molecule. While NMR is a standard and essential technique for the characterization of such compounds, detailed, publicly available spectral data and assignments for this compound were not identified in the surveyed research literature.

Biological Activity and Toxicological Research on 3 Bromo 5 Nitrotoluene and Analogues

Investigation of Pharmacological Potential

The pharmacological potential of 3-bromo-5-nitrotoluene itself has not been extensively documented. However, the broader class of nitroaromatic compounds, to which it belongs, has been investigated for various therapeutic applications. Nitroaromatic compounds are utilized as intermediates in the synthesis of a wide range of pharmaceuticals. guidechem.com The presence of a nitro group can be a key pharmacophore, contributing to the biological activity of a molecule. researchgate.net

Research into substituted nitrobenzene (B124822) derivatives has indicated a wide array of potential bioactivities, including immunoregulation, anti-sepsis, and antiviral effects. Some patented research suggests that certain substituted nitrobenzene derivatives could have applications as analgesics, hemostatics, and antipruritics.

Derivatives of nitrotoluene, such as p-nitrotoluene, are used as intermediates in the production of pharmaceuticals. nih.gov The biological effects of these compounds are often related to their metabolism, which can involve the reduction of the nitro group to form reactive intermediates. These intermediates can then interact with biological macromolecules, leading to a pharmacological or toxicological response.

Table 1: Investigated Pharmacological Activities of Analogous Nitroaromatic Compounds

| Compound Class | Investigated Pharmacological Activity |

| Substituted Nitrobenzenes | Immunoregulation, Anti-sepsis, Antiviral, Analgesic |

| Nitrotoluene Derivatives | Intermediates in drug synthesis |

Antimicrobial Activity Studies

The antimicrobial properties of nitroaromatic compounds are well-established. nih.gov Many nitro-containing molecules serve as primary treatments for infections caused by a variety of microorganisms. researchgate.net The general mechanism of antimicrobial action involves the reduction of the nitro group within the microbial cell, leading to the formation of toxic intermediates such as nitroso and superoxide (B77818) species. nih.gov These reactive species can then cause cellular damage, including to DNA, ultimately resulting in cell death. nih.gov

For instance, 5-bromo-5-nitro-1,3-dioxane (B1667936) (bronidox), a brominated nitro compound, is an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govcaymanchem.com Its mode of action is believed to be the oxidation of essential protein thiols, which inhibits enzyme activity and, consequently, microbial growth. nih.gov

Studies on flavonoid derivatives have also shown that the presence of bromine and a nitro group can significantly influence their antimicrobial properties. lookchem.com For example, 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone have demonstrated inhibitory activity against pathogenic bacteria. lookchem.com The presence of a bromine atom, in particular, has been shown to enhance the antibacterial activity of some nitropyrrole derivatives. nih.gov

Table 2: Antimicrobial Activity of Analogous Brominated and Nitro-Substituted Compounds

| Compound/Compound Class | Target Organisms | Mechanism of Action (where known) |

| 5-bromo-5-nitro-1,3-dioxane | Gram-positive and Gram-negative bacteria, fungi | Oxidation of essential protein thiols, leading to enzyme inhibition. nih.govcaymanchem.com |

| Nitrated pyrrolomycins (with Br) | S. aureus, P. aeruginosa | Proposed to involve improved lipophilicity and interaction with cell membranes. |

| Brominated nitroflavonoids | Pathogenic bacteria | Not specified |

| Nitroaromatic Compounds (general) | Bacteria, parasites | Reduction to toxic intermediates that damage cellular components like DNA. nih.gov |

Cytotoxicity Testing and Related Biological Effects

The cytotoxicity of nitroaromatic compounds is a significant area of research, as these compounds can have detrimental effects on cells. For example, nitrobenzene has been shown to induce cell death in human hepatocarcinoma cells (SMMC-7721 cell line) at concentrations of 8 mmol/L and higher. nih.gov This cytotoxicity is thought to be mediated, at least in part, by reactive oxygen species. nih.gov Nitrobenzene was also observed to affect the cell cycle, causing a decrease in the G1 phase and an increase in the S and G2/M phases, suggesting it may promote cell proliferation. nih.gov

Analogues such as p-nitrotoluene have been found to be mutagenic in the Ames test. nih.gov In studies with F344/N rats and B6C3F1 mice, p-nitrotoluene induced chromosomal aberrations in Chinese hamster ovary cells. nih.gov

The cytotoxicity of brominated compounds has also been investigated. For instance, 5-bromo-5-nitro-1,3-dioxane has an acute oral LD50 of 455 mg/kg for rats and 590 mg/kg for mice. cir-safety.org It has been observed to cause significant skin and eye irritation in animal studies at a concentration of 0.5%. cir-safety.org

Table 3: Cytotoxicity Data for Analogous Nitroaromatic and Brominated Compounds

| Compound | Cell Line/Organism | Observed Effect | Concentration/Dose |

| Nitrobenzene | SMMC-7721 (human hepatocarcinoma) | Cell death, cell cycle alteration | ≥ 8 mmol/L nih.gov |

| p-Nitrotoluene | Chinese hamster ovary cells | Chromosomal aberrations | Not specified nih.gov |

| 5-bromo-5-nitro-1,3-dioxane | Rats | Acute oral LD50 | 455 mg/kg cir-safety.org |

| 5-bromo-5-nitro-1,3-dioxane | Mice | Acute oral LD50 | 590 mg/kg cir-safety.org |

Toxicological Profiles of Related Brominated and Nitro-Substituted Aromatic Compounds

The toxicological profiles of brominated and nitro-substituted aromatic compounds are of interest due to their widespread use and potential for human exposure. Nitroaromatic compounds are known to be toxic, with effects such as methemoglobinemia being a common concern. cdc.gov

Studies on p-nitrotoluene in mice have shown that oral exposure can lead to dose-dependent increases in liver and spleen weights. nih.gov At higher doses, mild to moderate swelling of hepatocytes was observed. nih.gov Immunological effects were also noted, including suppression of the IgM response and a decrease in the percentage of CD4+ T lymphocytes in the spleen. nih.gov Furthermore, exposure to p-nitrotoluene decreased host resistance to Listeria monocytogenes. nih.gov

Long-term feeding studies in rats with p-nitrotoluene revealed hematopoiesis and hemosiderin pigment accumulation in the spleen. nih.gov At high concentrations, testicular degeneration in males and lengthened estrous cycles in females were observed. nih.gov

Table 4: Summary of Toxicological Findings for Analogous Compounds

| Compound | Species | Route of Exposure | Key Toxicological Endpoints |

| p-Nitrotoluene | Mice | Oral | Increased liver and spleen weights, hepatocyte swelling, immunosuppression, decreased host resistance. nih.gov |

| p-Nitrotoluene | Rats | Oral (feed) | Splenic hematopoiesis and hemosiderin accumulation, testicular degeneration, lengthened estrous cycles. nih.gov |

| 2-Bromo-5-nitrotoluene (B182602) | Not specified | Not specified | Harmful if swallowed, inhaled, or in contact with skin; skin and eye irritant. nih.gov |

| 3-Bromo-5-nitrophenol (B174387) | Not specified | Not specified | Harmful if swallowed or in contact with skin; causes skin irritation and serious eye damage. nih.gov |

| 5-bromo-5-nitro-1,3-dioxane | Rats | Oral | Maternal toxicity, increased fetal resorption rate at high doses. cir-safety.org |

Future Directions and Research Gaps in 3 Bromo 5 Nitrotoluene Chemistry

Exploration of Novel Catalytic Systems

The transformation of 3-bromo-5-nitrotoluene and related halogenated nitroarenes is heavily reliant on catalysis. A significant research gap exists in the development of more efficient, selective, and robust catalytic systems to overcome the limitations of current methods.

Future research is directed towards several key areas:

Heterogeneous Catalysts: While palladium on carbon (Pd/C) is widely used for the selective reduction of the nitro group, there is a continuous search for more advanced heterogeneous catalysts. nih.govorganic-chemistry.org This includes exploring novel support materials and bimetallic nanoparticles to enhance catalytic activity and recyclability. Zeolite-based catalysts, for instance, have shown promise in regioselective nitration and bromination reactions under specific conditions. mdpi.com

Homogeneous Catalysis: The development of well-defined homogeneous catalysts, particularly those based on earth-abundant metals like iron, is a major goal. thieme-connect.de Iron-based catalysts are attractive for their low cost and reduced toxicity. thieme-connect.de Research into sophisticated ligand design, such as the use of L-shaped N-heterocyclic carbene (NHC) ligands with palladium, is creating versatile platforms for a range of cross-coupling reactions involving nitroarenes. acs.org

Continuous Flow Systems: Integrating catalysts into continuous flow reactors equipped with static mixers is an emerging area. acs.org These systems, utilizing catalytic metals like palladium or nickel, offer superior control over reaction parameters, enhanced safety, and potential for seamless industrial scale-up. acs.org

Palladium/Phosphine Ligand Systems: For cross-coupling reactions, systems like Palladium/BrettPhos have demonstrated the unprecedented ability to activate the Ar–NO₂ bond, expanding the scope of nitroarenes as electrophiles in Suzuki-Miyaura coupling. acs.org Further exploration of ligand effects is expected to yield catalysts with even greater scope and efficiency.

Table 1: Emerging Catalytic Systems for Halogenated Nitroarene Transformations

| Catalyst Type | Example(s) | Targeted Reaction(s) | Potential Advantages |

|---|---|---|---|

| Heterogeneous | Pd/C, Zeolites, NiMo on graded supports | Nitro reduction, Nitration, Bromination, Hydrocracking | Recyclability, ease of separation, process stability. nih.govorganic-chemistry.orgmdpi.comresearchgate.net |

| Homogeneous | Iron-based complexes, Pd/BrettPhos | Nitro reduction, Cross-coupling | High selectivity, mild reaction conditions, use of earth-abundant metals. thieme-connect.deacs.org |

| Flow Chemistry | Pd or Ni coated static mixers | Hydrogenation, Nitro reduction | Enhanced safety, scalability, precise process control. acs.org |

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the synthetic routes involving this compound. Research is focused on developing more environmentally benign and sustainable methodologies.

Catalytic Transfer Hydrogenation: This technique, which uses hydrogen donors like hydrazine (B178648) hydrate (B1144303) or formic acid in place of hazardous hydrogen gas, represents a safer and more convenient method for nitro group reduction. nih.govorganic-chemistry.orgresearchgate.net

Recyclable Catalysts: The use of heterogeneous catalysts such as Pd/C is a key feature of sustainable synthesis, as these catalysts can often be recovered and reused for multiple cycles with minimal loss of activity. nih.govorganic-chemistry.org

Biocatalysis: Exploring enzymatic pathways for transformations offers a highly sustainable alternative to traditional chemical synthesis. While direct biocatalysis on this compound is not widely reported, related research on producing dyes like indigo (B80030) from precursors using engineered enzymes (e.g., cytochrome P450s) highlights the potential for greener synthesis of complex derivatives. researchgate.netresearchgate.net

Flow Chemistry: Continuous-flow reactors improve heat and mass transfer, which can lead to higher yields and better selectivity in exothermic reactions like nitration and bromination, thereby reducing waste.

Alternative Solvents and Reagents: Research into using water as a reaction medium and employing transition-metal-free reduction systems, such as those using organocatalysts with NaBH₄, aims to reduce reliance on volatile organic solvents and expensive metal catalysts. researchgate.net

Broader Scope of Synthetic Transformations

This compound is a key starting material, and expanding the range of chemical transformations it can undergo is a primary research objective. Its two distinct functional groups, the bromine atom and the nitro group, allow for a variety of sequential and orthogonal reactions.

Key research frontiers include:

Advanced Cross-Coupling Reactions: Beyond standard Suzuki couplings, there is interest in developing more complex C-C and C-N bond-forming reactions. This includes palladium-catalyzed borylation to create boronic acid derivatives for subsequent couplings and denitrative N-arylation to form bonds with nitrogen-containing heterocycles. acs.orgmdpi.com

Synthesis of Heterocycles: The compound serves as a building block for complex heterocyclic structures. For instance, derivatives of o-nitrotoluene can be used to synthesize quinolines, and oxidative C-C coupling reactions can produce diazocines. beilstein-journals.orgrjlbpcs.com

Functional Group Interconversion: Research continues on the selective transformation of the nitro and bromo groups. The nitro group can be reduced to an amine, which then opens up a vast array of further functionalization possibilities. nih.gov The bromine atom can be displaced via nucleophilic substitution or used in metal-halogen exchange reactions to introduce other functionalities. vulcanchem.com

Table 2: Key Synthetic Transformations of this compound and its Analogs

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Nitro Group Reduction | H₂ with Pd/C; Hydrazine Hydrate with Pd/C | 3-Bromo-5-aminotoluene | nih.gov |

| Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄ | Biphenyl (B1667301) derivatives | |

| Nucleophilic Substitution | KCN in DMSO | 3-Cyano-5-nitrotoluene | |

| Borylation | Bis(pinacolato)diboron, PdCl₂(dppf) | Boronic ester derivatives | mdpi.com |

| Oxidative C-C Coupling | Base, Oxidizing agent (e.g., Br₂) | Dimerized dinitro compounds (precursors to diazocines) | beilstein-journals.org |

In-depth Mechanistic Elucidation of Complex Reactions

A deeper understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing protocols and designing new transformations. The electronic interplay between the electron-donating methyl group and the electron-withdrawing nitro and bromo groups creates a complex system that warrants detailed investigation.

Future research will likely focus on:

Computational Modeling: The use of Density Functional Theory (DFT) and other computational methods is essential for mapping reaction pathways, identifying transition states, and understanding the charge distribution on the aromatic ring during reactions. This can provide predictive insights into reactivity and selectivity.

Kinetic and Isotopic Studies: Performing kinetic analyses and using isotopic labeling (e.g., with ¹⁸O or ²H) can help to experimentally probe reaction mechanisms, such as the electrophilic bromine transfer pathway or the oxidative addition of the Ar-NO₂ bond in cross-coupling reactions. acs.orglookchem.com

Spectroscopic Analysis of Intermediates: Advanced spectroscopic techniques can be employed to detect and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms.

Advanced Material Applications of Derivatives

The derivatives of this compound are not just synthetic intermediates but also hold potential as functional molecules for materials science. The ability to introduce diverse functional groups onto the nitrotoluene scaffold allows for the tuning of electronic, optical, and physical properties.

Promising areas for future applications include:

Photoresponsive Materials: Diazocines, which can be synthesized from nitrotoluene precursors, are a class of bridged azobenzenes that exhibit excellent photochemical properties. beilstein-journals.org These molecules can act as molecular switches in "smart" materials, changing their conformation in response to light, which is a desirable property for developing photo- and mechanoresponsive polymers. beilstein-journals.org

Sensor Technology: The nitroaromatic motif is known to interact with certain nanomaterials. For example, the photoluminescence of functionalized single-walled carbon nanotubes can be quenched by nitroaromatic compounds, suggesting potential applications in chemical sensors. nih.govmit.edu Similarly, nano-silica functionalized with organic dyes has shown selectivity in detecting nitroaromatic analytes. rsc.org

Specialty Polymers: The incorporation of halogenated nitroaromatic units into polymer backbones can enhance properties such as thermal stability and chemical resistance, making them suitable for high-performance coatings and composites.

Q & A

Basic: What safety protocols are critical when handling 3-Bromo-5-nitrotoluene in laboratory settings?

Answer:

this compound poses significant health hazards, including acute toxicity via inhalation, skin contact, or ingestion . Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation exposure.

- Storage: Store at 0–6°C in airtight containers to prevent degradation or accidental exposure .

- Waste Disposal: Segregate waste and follow institutional guidelines for halogenated nitroaromatic compounds. Avoid aqueous disposal due to environmental toxicity .

Basic: What synthetic methodologies are reported for the preparation of this compound?

Answer:

Two primary routes are documented:

Electrophilic Bromination: Direct bromination of 5-nitrotoluene using Ba(BrF₄)₂ under mild conditions (14 mm Hg, 151–152°C) yields this compound with high regioselectivity and purity .

Diazotization and Bromination: Substituted aniline derivatives (e.g., 3-amino-5-nitrotoluene) can undergo diazotization with NaNO₂ in HBr, followed by CuBr-mediated bromination at 0–70°C (88% yield) .

Advanced: How can reaction parameters be optimized to enhance yield in electrophilic bromination?

Answer:

Optimization involves:

- Catalyst-Free Conditions: Ba(BrF₄)₂ acts as both brominating agent and mild Lewis acid, enabling reactions without harsh catalysts. Maintain a reaction temperature of 151–152°C to avoid side products like di-brominated derivatives .

- Solvent Selection: Use non-polar solvents (e.g., CCl₄) to stabilize the electrophilic bromine intermediate and improve regioselectivity.

- Monitoring: Track reaction progress via TLC (silica gel, hexane/ethyl acetate 9:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS in positive ion mode exhibits a molecular ion peak at m/z 215.99 (M+H⁺) .

- Melting Point Analysis: Reported mp ranges (76–80°C) should be cross-validated using differential scanning calorimetry (DSC) to detect impurities .

Advanced: How can discrepancies in reported physical properties (e.g., melting points) be resolved?

Answer:

Contradictory data (e.g., mp 76–79°C vs. 78–80°C) may arise from impurities or polymorphic forms. Resolution steps include:

Repurification: Recrystallize the compound using ethanol/water (1:3) and compare DSC thermograms .

X-ray Crystallography: Determine the crystal structure to identify polymorphic variations.

Elemental Analysis: Confirm Br and N content (theoretical: Br 36.8%, N 6.5%) to rule out residual precursors .

Advanced: What strategies mitigate competing side reactions during bromination?

Answer:

- Steric and Electronic Control: The meta-directing NO₂ group reduces para-substitution, but trace di-brominated products may form. Use excess 5-nitrotoluene (1.5:1 molar ratio) to suppress over-bromination .

- Temperature Gradients: Perform reactions under reflux with gradual heating (2°C/min) to stabilize intermediates.

- Post-Reaction Workup: Quench with Na₂S₂O₃ to neutralize unreacted Br₂, followed by column chromatography (silica gel, hexane/ethyl acetate) .

Advanced: How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

The electron-withdrawing NO₂ and Br groups activate the aromatic ring toward nucleophilic substitution (SNAr) but deactivate it toward electrophilic attacks.

- Suzuki Coupling: Use Pd(PPh₃)₄ catalyst with arylboronic acids in DMF at 100°C to substitute Br while retaining NO₂ functionality.

- Nucleophilic Displacement: React with KCN in DMSO to replace Br with CN, yielding 3-cyano-5-nitrotoluene (monitor via FTIR for CN stretch at ~2250 cm⁻¹) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.